molecular formula C23H22N2O5 B15000451 5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[2-(4-methylphenyl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione

5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[2-(4-methylphenyl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15000451
M. Wt: 406.4 g/mol
InChI Key: JSWKLWAFMOYSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes methoxybenzoyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with 1,3-dimethyl-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as triethylamine. This is followed by the addition of 4-methylphenylacetic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives of the original compound, such as nitro, bromo, or hydroxyl derivatives .

Scientific Research Applications

5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell wall synthesis by binding to key enzymes involved in the process. The methoxybenzoyl and methylphenyl groups play a crucial role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in the individual components or simpler analogs .

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

5-(4-methoxybenzoyl)-1,3-dimethyl-6-[2-(4-methylphenyl)-2-oxoethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22N2O5/c1-14-5-7-15(8-6-14)19(26)13-18-20(22(28)25(3)23(29)24(18)2)21(27)16-9-11-17(30-4)12-10-16/h5-12H,13H2,1-4H3

InChI Key

JSWKLWAFMOYSED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=C(C(=O)N(C(=O)N2C)C)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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